molecular formula C26H31N3O5S B2799879 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946238-29-5

7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2799879
CAS No.: 946238-29-5
M. Wt: 497.61
InChI Key: VLQGCYKKMBISTJ-UHFFFAOYSA-N
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Description

The compound 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a tetrahydropyridoquinoline core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be studied for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery .

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of industrial processes .

Mechanism of Action

The mechanism of action of 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds .

Properties

IUPAC Name

7-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-34-22-8-4-19(5-9-22)6-10-24(30)27-13-15-28(16-14-27)35(32,33)23-17-20-3-2-12-29-25(31)11-7-21(18-23)26(20)29/h4-5,8-9,17-18H,2-3,6-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGCYKKMBISTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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